N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1004253-24-0
Cat. No.: VC7494011
Molecular Formula: C23H26N4O3
Molecular Weight: 406.486
* For research use only. Not for human or veterinary use.
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1004253-24-0](/images/structure/VC7494011.png)
Specification
CAS No. | 1004253-24-0 |
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Molecular Formula | C23H26N4O3 |
Molecular Weight | 406.486 |
IUPAC Name | N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Standard InChI | InChI=1S/C23H26N4O3/c1-5-26(6-2)18-13-11-17(12-14-18)24-23(29)22-20(30-4)15-21(28)27(25-22)19-10-8-7-9-16(19)3/h7-15H,5-6H2,1-4H3,(H,24,29) |
Standard InChI Key | OVYWSWCSEPLGEW-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide features a 1,6-dihydropyridazine ring substituted at positions 1, 3, 4, and 6. Key functional groups include:
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A 2-methylphenyl moiety at position 1, contributing steric bulk and aromatic interactions.
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A 4-methoxy group at position 4, enhancing electron-donating properties.
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A carboxamide group at position 3, enabling hydrogen bonding and biological target engagement.
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A 4-diethylaminophenyl group attached to the carboxamide nitrogen, introducing tertiary amine functionality for solubility modulation .
Property | Value/Description |
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Molecular Formula | C₂₄H₂₉N₅O₃ |
Molecular Weight | 459.53 g/mol |
IUPAC Name | N-[4-(Diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Key Functional Groups | Methoxy, carboxamide, diethylamino, methylphenyl |
The dihydropyridazine core adopts a planar conformation, with the 6-oxo group facilitating keto-enol tautomerism under specific conditions . X-ray crystallographic data for analogous compounds (e.g., C₁₉H₁₄FN₅O) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)° . These structural features suggest potential π-π stacking interactions and hydrogen-bonding networks in the solid state.
Synthetic Pathways and Optimization
The synthesis of N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide likely involves multi-step protocols common to pyridazine derivatives. A representative route may include:
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Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds generates the dihydropyridazine scaffold. For example, reacting 1-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions yields a 6-oxo-1,6-dihydropyridazine intermediate .
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Methoxy Substitution: Electrophilic aromatic substitution or nucleophilic displacement introduces the 4-methoxy group. Methylation using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) achieves this modification .
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Carboxamide Installation: Coupling the pyridazine-3-carboxylic acid derivative with 4-diethylaminophenylamine via peptide coupling reagents (e.g., HATU, EDCI) forms the final carboxamide bond .
Step | Reaction | Conditions | Yield (%) |
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1 | Cyclocondensation | EtOH, HCl, reflux, 12 h | 65–75 |
2 | Methoxylation | CH₃I, K₂CO₃, DMF, 80°C, 6 h | 82–88 |
3 | Amide Coupling | HATU, DIPEA, DCM, rt, 24 h | 45–55 |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Advanced analytical techniques such as HPLC-MS and ¹H/¹³C NMR confirm structural integrity.
Physicochemical Properties
The compound’s physicochemical profile derives from its polar functional groups and aromatic systems:
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (<0.1 mg/mL at 25°C). The diethylamino group enhances solubility in acidic aqueous media via protonation .
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Melting Point: Estimated 210–215°C based on analogs like C₂₃H₁₉N₅O₄ (mp 198–202°C) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis at the carboxamide group under strongly acidic or basic conditions.
UV-Vis spectroscopy of related compounds shows absorption maxima at λ = 265 nm (π→π* transitions) and 310 nm (n→π* transitions), suggesting applications in optical materials .
Reactivity and Functionalization
The dihydropyridazine core undergoes characteristic reactions:
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Oxidation: Treatment with MnO₂ or DDQ converts the 1,6-dihydropyridazine to a fully aromatic pyridazine system, altering electronic properties.
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Electrophilic Substitution: The methoxy group directs electrophiles to the para position, enabling further functionalization (e.g., nitration, sulfonation).
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Reductive Amination: The diethylamino group may participate in reductive amination with aldehydes/ketones to form quaternary ammonium derivatives .
Notably, the carboxamide group resists nucleophilic substitution but undergoes hydrolysis to carboxylic acids under prolonged heating with HCl or NaOH .
Biological Activity and Mechanisms
While direct pharmacological data for this compound remain unpublished, structural analogs exhibit:
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Kinase Inhibition: Pyridazine carboxamides inhibit tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket, with IC₅₀ values in the nanomolar range .
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Antimicrobial Effects: Methoxy-substituted pyridazines demonstrate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .
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CNS Penetration: The diethylamino group enhances blood-brain barrier permeability, suggesting potential neuropharmacological applications .
Mechanistically, the carboxamide forms hydrogen bonds with key residues (e.g., Thr790 in EGFR), while the diethylamino group engages in hydrophobic interactions with pocket lipophilic regions .
Industrial and Research Applications
Beyond pharmaceuticals, this compound finds utility in:
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Organic Electronics: As an electron-transport material in OLEDs due to its planar conjugated system and high thermal stability.
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Catalysis: Palladium complexes of pyridazine derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers >10,000 .
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Analytical Chemistry: Functionalization with fluorescent tags enables use as a probe for metal ion detection (e.g., Cu²⁺, Fe³⁺) .
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